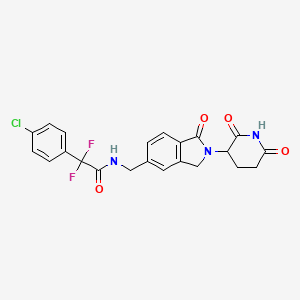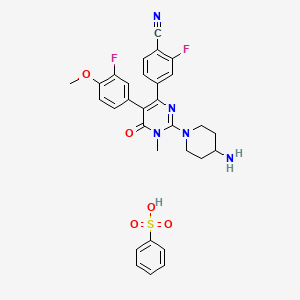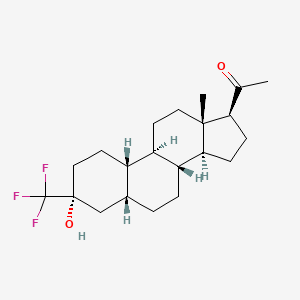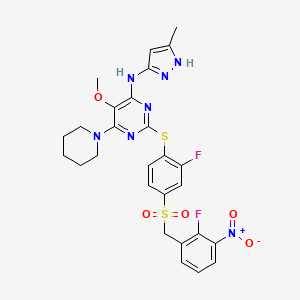
Centrinone-B
Übersicht
Beschreibung
Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .
Molecular Structure Analysis
Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .Chemical Reactions Analysis
Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .Wissenschaftliche Forschungsanwendungen
Cell Biology
Centrinone-B is a high affinity and selective inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrinone-B treatment can cause centrosome depletion in human and other vertebrate cells .
Method of Application
Centrinone-B is applied to cells in culture to inhibit PLK4 and cause centrosome depletion . The specific dosage and treatment duration can vary depending on the experiment.
Results and Outcomes
Centrinone-B treatment leads to centrosome depletion, which can induce cell cycle arrest in normal human cell lines in a p53-dependent manner . This suggests that centrosome depletion can halt the proliferation of normal cells .
Cancer Research
Centrinone-B has been used in cancer research due to its ability to deplete centrosomes .
Method of Application
Similar to its use in cell biology, Centrinone-B is applied to cancer cells in culture to deplete centrosomes .
Results and Outcomes
Interestingly, cancer cell lines with normal or amplified centrosome numbers could proliferate indefinitely after centrosome loss . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .
Pre-Clinical Model of Cancer
Centrinone-B has been evaluated for its potential crossover to PLK4 in a pre-clinical model of cancer .
Method of Application
An array of protein kinase inhibitors, including Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .
Centriole Assembly
Centrinone-B plays a role in centriole assembly .
Method of Application
Centrinone-B is used to study the cellular life cycle of the centriole organelle, from assembly to disappearance .
Results and Outcomes
The study found that centrioles play fundamental roles across eukaryotes, notably in cell signaling, motility, and division .
Global Cellular Response to Chemical Perturbation of PLK4 Activity
Centrinone-B has been used to study the global cellular response to chemical perturbation of PLK4 activity .
Method of Application
Centrinone-B was used to modulate PLK4 activity and generate supernumerary centrosomes or centrosome loss in RPE-1 and A375 cells .
Results and Outcomes
The study found that TRIM37 is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment .
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential
Centrinone-B has been evaluated for its potential crossover to PLK4 in a pre-clinical model of cancer .
Method of Application
An array of protein kinase inhibitors, including Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone-B | |
CAS RN |
1798871-31-4 | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



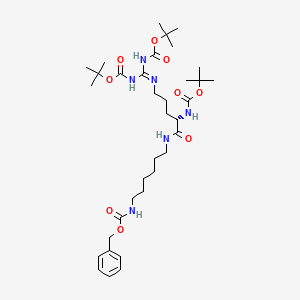
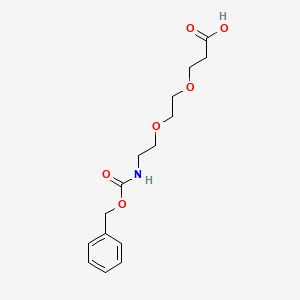
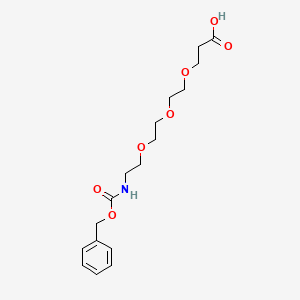
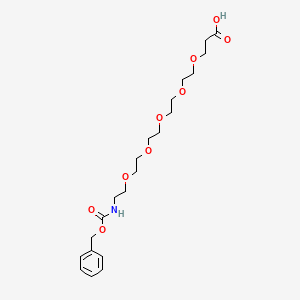
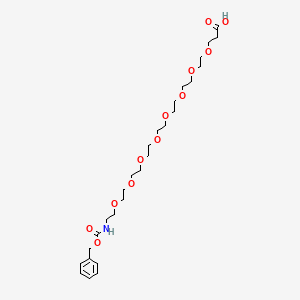
![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)


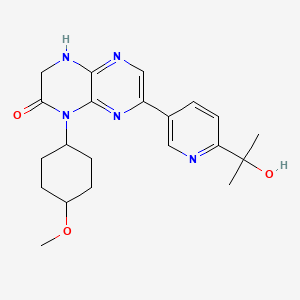
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
